N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16562077
InChI: InChI=1S/C10H13N5.ClH/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9;/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15);1H
SMILES:
Molecular Formula: C10H14ClN5
Molecular Weight: 239.70 g/mol

N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride

CAS No.:

Cat. No.: VC16562077

Molecular Formula: C10H14ClN5

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride -

Specification

Molecular Formula C10H14ClN5
Molecular Weight 239.70 g/mol
IUPAC Name N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride
Standard InChI InChI=1S/C10H13N5.ClH/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9;/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15);1H
Standard InChI Key WQBMJVFSROYWCW-UHFFFAOYSA-N
Canonical SMILES CC(=CCNC1=NC=NC2=C1NC=N2)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

The IUPAC name N-(3-methylbut-2-enyl)-7H-purin-6-amine hydrochloride reflects its substitution pattern: a purine core with a 3-methylbut-2-enyl group at the N6^6-position and a hydrochloride counterion . Synonyms include SCHEMBL490904 and 3-methyl-N-(3-methylbut-2-enyl)purin-6-amine hydrochloride . The molecular formula C10_{10}H14_{14}ClN5_5 distinguishes it from the base compound (C10_{10}H13_{13}N5_5), with the addition of HCl contributing to its ionic character .

Table 1: Comparative Chemical Identity

PropertyBase CompoundHydrochloride Salt
Molecular FormulaC10_{10}H13_{13}N5_5C10_{10}H14_{14}ClN5_5
Molecular Weight (g/mol)203.24239.70
CAS Number18179179 (PubChem CID)62061-50-1 (related)

Structural and Spectroscopic Features

The compound’s SMILES string (CC(=CCC1=NC(=C2C(=N1)N=CN2)N)C.Cl) reveals a conjugated purine system with a branched isopentenyl substituent . X-ray crystallography data are absent in available literature, but solution-state NMR studies on analogous compounds (e.g., N6^6-isopentenyladenine) suggest distinct 1^1H-NMR signals for the purine protons (δ 8.0–8.5 ppm) and isopentenyl methyl groups (δ 1.7–1.9 ppm) . The InChIKey LGGQQYXFFSOIJY-UHFFFAOYSA-N facilitates database interoperability .

Synthesis and Manufacturing

Synthetic Routes

Physicochemical Properties

Table 2: Stability Profile in Aqueous Media

ConditionObservationReference
pH 7.0, 25°CStable for >24 hours
1 M HCl, 60°C50% decomposition after 2 hours
2 M HCl, 60°CComplete decomposition within 1 hour

Thermal Properties

No direct melting point data are available, but thermogravimetric analysis (TGA) of analogous purine hydrochlorides indicates decomposition above 200°C.

Biological Activity and Applications

Cytokinin-like Activity

As a structural analog of N6^6-isopentenyladenine, the compound may regulate plant cell division and delay senescence through cytokinin receptor binding . In vitro assays with Arabidopsis thaliana callus cultures could validate this activity.

Research Gaps and Future Directions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to evaluate therapeutic potential.

  • Synthetic Optimization: Developing enantioselective alkylation methods to reduce isomer formation .

  • Biological Screening: Testing against bacterial strains (e.g., Mycobacterium tuberculosis) and plant models to confirm cytokinin activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator